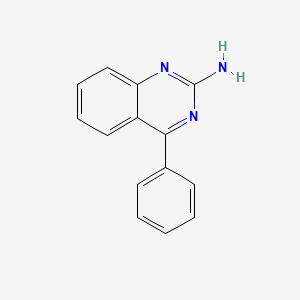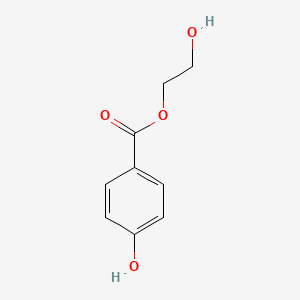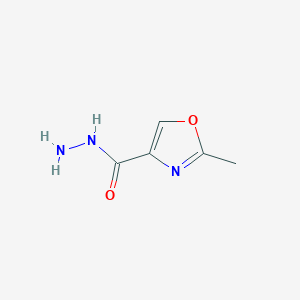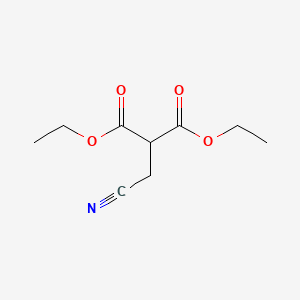
Malonate de diéthyle 2-(cyanométhyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(cyanomethyl)malonate is an organic compound with the molecular formula C9H13NO4. It is a malonate ester derivative, characterized by the presence of a cyano group attached to the methylene carbon of the malonate structure. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Applications De Recherche Scientifique
Diethyl 2-(cyanomethyl)malonate is used in various scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(cyanomethyl)malonate can be synthesized through the cyanoethylation of diethyl malonate. The reaction involves the addition of acrylonitrile to diethyl malonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethyl acetate .
Industrial Production Methods
In industrial settings, the preparation of diethyl 2-(cyanomethyl)malonate involves a continuous reactor system where diethyl malonate and an alkaline catalyst are mixed, and acrylonitrile is introduced to carry out the cyanoethylation reaction. The product is then separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(cyanomethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bases: Potassium carbonate for cyanoethylation.
Solvents: Ethyl acetate for cyanoethylation.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.
Hydrolysis Products: Diethyl malonate and cyanoacetic acid.
Reduction Products: Diethyl 2-(aminomethyl)malonate.
Mécanisme D'action
The mechanism of action of diethyl 2-(cyanomethyl)malonate involves its reactivity due to the presence of the cyano and ester groups. The cyano group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions allow the compound to act as an intermediate in the synthesis of various target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Lacks the cyano group, making it less reactive in certain substitution reactions.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.
Diethyl 2-(2-cyanoethyl)malonate: Similar to diethyl 2-(cyanomethyl)malonate but with an additional ethyl group on the cyano carbon.
Uniqueness
Diethyl 2-(cyanomethyl)malonate is unique due to the presence of the cyano group, which enhances its reactivity in nucleophilic substitution reactions compared to diethyl malonate. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
diethyl 2-(cyanomethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUWLWRKKFWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297460 |
Source


|
| Record name | Diethyl (cyanomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17109-93-2 |
Source


|
| Record name | 17109-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (cyanomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

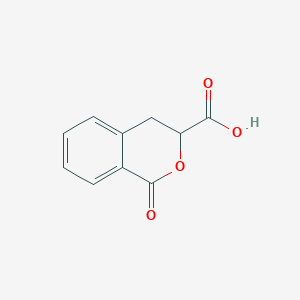
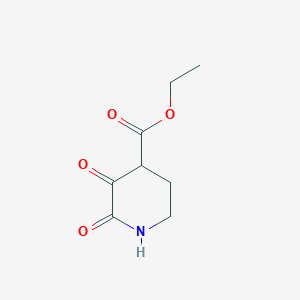
![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)
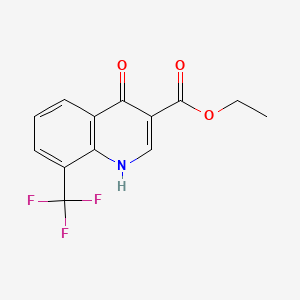
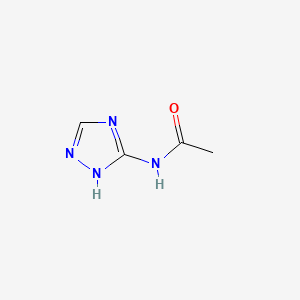
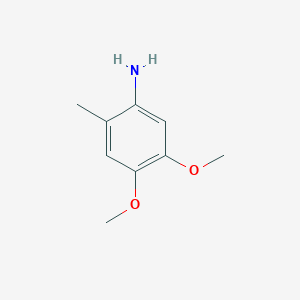
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)
